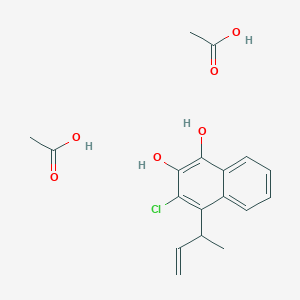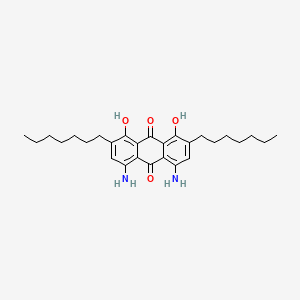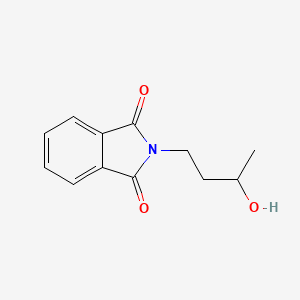
N~2~,N'~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a chemical compound with the molecular formula C21H44N2. It is known for its unique structure, which includes a cyclohexyl ring substituted with trimethyl groups and a butane backbone with dibutylamine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves multiple steps. One common method includes the alkylation of 2,2,6-trimethylcyclohexanone with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), Chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted amines
Applications De Recherche Scientifique
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N2,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby altering the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Similar in structure but lacks the dibutylamine groups.
4-(2,2-Dimethyl-6-methylenecyclohexyl)-2-butanone: Another structurally related compound with different substituents on the cyclohexyl ring.
Uniqueness
N~2~,N’~2~-Dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is unique due to its specific combination of a cyclohexyl ring with trimethyl groups and a butane backbone with dibutylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
89951-07-5 |
|---|---|
Formule moléculaire |
C21H44N2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
2-N,2-N'-dibutyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-7-9-16-22-21(6,23-17-10-8-2)15-13-19-18(3)12-11-14-20(19,4)5/h18-19,22-23H,7-17H2,1-6H3 |
Clé InChI |
TUKAVVCSQOOFLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(C)(CCC1C(CCCC1(C)C)C)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
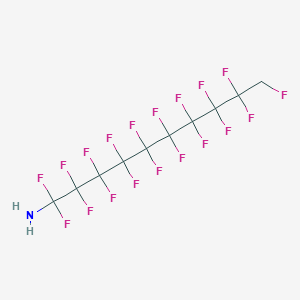
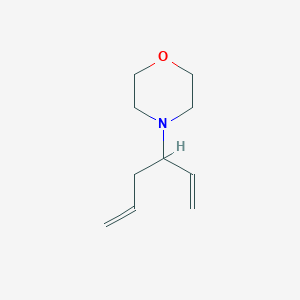
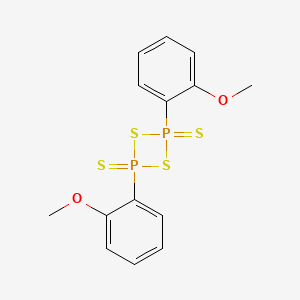
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
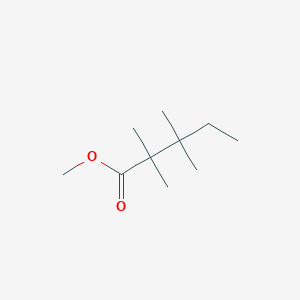
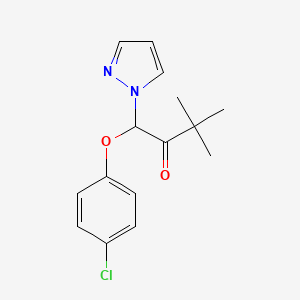
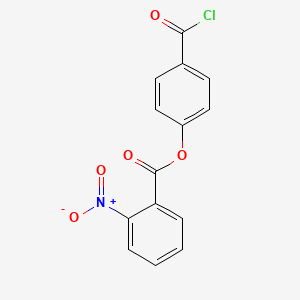
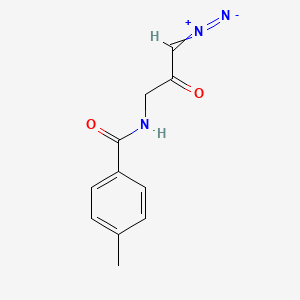
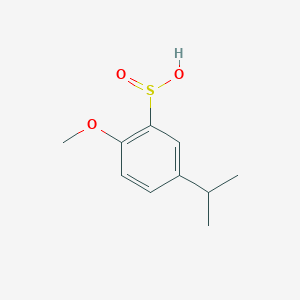
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
